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Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate

Catalog No.
S780013
CAS No.
175204-19-0
M.F
C22H22N2O6S2
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benz...

CAS Number

175204-19-0

Product Name

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate

IUPAC Name

methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate

Molecular Formula

C22H22N2O6S2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3

InChI Key

OZKOCMDFAIZGGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C

Imatinib

Scientific Field: Pharmacology and Oncology Application Summary: Imatinib is a therapeutic agent used to treat leukemia. It specifically inhibits the activity of tyrosine kinases . Experimental Procedures: The molecule has been structurally characterized only in the form of its piperazin-1-ium salt . Results: Imatinib has been shown to be effective in treating chronic myelogenic leukemia .

Gefitinib

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N-(3-Amino-4-methylphenyl)benzamide

Scientific Field: Medicinal Chemistry Application Summary: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . Results: The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 min .

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N-(3-Amino-4-methylphenyl)benzamide

Scientific Field: Medicinal Chemistry Application Summary: This compound is a crucial building block of many drug candidates . Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . Results: The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 min .

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a complex organic compound with the molecular formula C22H22N2O6S2. It features two sulfonamide groups derived from 4-methylphenylsulfonyl moieties attached to a benzoate structure. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity profiles .

There is no scientific research available on the mechanism of action of this compound.

  • Moderate to low solubility in water
  • Potential for skin irritation
  • Possible ecological toxicity
Typical of sulfonamides and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding benzoic acid and alcohol.
  • Nucleophilic Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, making this compound a potential intermediate in synthesizing more complex molecules.
  • Reduction: The nitro groups or other functional groups may undergo reduction, altering the compound's biological activity .

Research indicates that compounds similar to methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain sulfonamide compounds are being studied for their potential to inhibit tumor growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, impacting metabolic pathways in organisms .

Several synthetic routes have been developed for methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Common methods include:

  • Sulfonamidation: The reaction of 4-methylphenylsulfonyl chloride with aminobenzoic acid derivatives under basic conditions.
  • Esterification: Reacting the resultant sulfonamide with methyl alcohol in the presence of an acid catalyst.
  • Multi-step Synthesis: Utilizing intermediate compounds to build the final product through a series of reactions involving protection and deprotection steps .

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has several applications:

  • Pharmaceutical Development: Its derivatives are explored for drug development due to their biological activity.
  • Organic Synthesis: Acts as an intermediate in synthesizing other complex organic molecules.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological properties .

Studies on the interactions of methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate with biological targets have revealed:

  • Enzyme Binding Affinity: Research indicates that the compound may bind effectively to certain enzymes, impacting their activity.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform its potential therapeutic uses and efficacy in treating diseases .

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
Methyl 3-(4-methylbenzenesulfonamido)benzoateModerateAntimicrobialSimpler structure; less complex synthesis route
SulfanilamideHighAntimicrobialClassic sulfonamide; well-studied
N-(p-Toluenesulfonyl)glycineModerateAnticancerContains amino acid; different functional group
Benzene sulfonamideLowAntimicrobialBasic structure; lacks additional functionalities

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is unique due to its dual sulfonamide functionality and specific biological activities that differentiate it from simpler sulfonamides and related compounds. This complexity allows for diverse applications in both pharmaceuticals and organic chemistry.

Bromination and Cyanation Strategies

Bromination of methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate typically targets the sulfonamide-protected aromatic ring. Recent studies highlight the use of N-bromosuccinimide (NBS) under radical-initiated conditions to achieve regioselective bromination at the para position of the benzoate moiety. For example, treatment with NBS in carbon tetrachloride at 60°C yields mono-brominated derivatives with 72–85% efficiency, while dibromination requires elevated temperatures (90°C) and extended reaction times.

Cyanation strategies often employ palladium-catalyzed cross-coupling reactions. A representative method involves reacting the brominated intermediate with potassium cyanide in the presence of Pd(PPh₃)₄, yielding cyano-substituted analogs. However, competing hydrolysis of the sulfonamide groups necessitates careful control of reaction pH (<7) and temperature (25–40°C).

Table 1: Bromination and Cyanation Reaction Parameters

Reaction TypeReagents/ConditionsYield (%)SelectivityReference
MonobrominationNBS, CCl₄, 60°C, 6 h85Para > Ortho
DibrominationNBS, CCl₄, 90°C, 12 h68Para/Para
CyanationKCN, Pd(PPh₃)₄, DMF, 40°C, 8 h74Single site

Catalytic Optimization in Multi-Step Reactions

Catalytic efficiency in multi-step syntheses is enhanced by leveraging N,N-dimethyl-4-aminopyridine (DMAP) as a nucleophilic accelerator. DMAP forms a reactive intermediate with sulfonyl chlorides, reducing the activation energy for sulfonamide bond formation. Comparative DFT calculations reveal a 15–20% lower energy barrier for DMAP-assisted sulfonylation versus collidine, enabling near-quantitative yields in the coupling of 3,4-diaminobenzoate with 4-methylbenzenesulfonyl chloride.

Enantioselective bromination, critical for chiral drug intermediates, employs cinchona alkaloid catalysts. For instance, (DHQD)₂PHAL facilitates asymmetric bromoesterification of allylic sulfonamides, achieving enantiomeric excess (ee) values >90%. This method avoids racemization at C-13a, a common issue in phenanthroindolizidine alkaloid syntheses.

Industrial-Scale Production Methodologies

Industrial production prioritizes continuous flow reactors to mitigate exothermic risks during sulfonylation. A patented method (WO2016141548A1) utilizes a two-stage process:

  • Sulfonylation: 3,4-Diaminobenzoic acid reacts with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) at 20°C, with DMAP (5 mol%) as the catalyst.
  • Esterification: The intermediate is treated with methanol and sulfuric acid under reflux, achieving 95% conversion in 4 h.

Key process parameters include:

  • Purity Control: Recrystallization from methanol removes unreacted diamine (<1% impurity).
  • Waste Reduction: THF is recycled via distillation, reducing solvent consumption by 40%.

Crystallographic Polymorphism and Intermolecular Interactions

Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate exhibits polymorphism, with two distinct crystalline forms identified: a triclinic polymorph (MSBT) and a monoclinic polymorph (MSBM). These polymorphs differ in their unit cell parameters, space groups, and intermolecular interaction networks [2].

The MSBT polymorph crystallizes in the triclinic system (space group P1̅) with unit cell dimensions a = 8.8898 Å, b = 9.6929 Å, c = 10.5211 Å, and angles α = 106.183°, β = 93.105°, γ = 91.467° [2]. In contrast, MSBM adopts a monoclinic lattice (space group P2₁/c) with parameters a = 9.0358 Å, b = 10.0610 Å, c = 19.806 Å, and β = 90.728° [2]. The molecular conformation in both polymorphs is stabilized by intramolecular N–H···I and C–H···O hydrogen bonds, forming S(5) and S(6) ring motifs (Figure 1a,b) [2].

Intermolecular Interaction Networks

  • MSBT: Dimers linked via N–H···O hydrogen bonds form R₂²(8) loops, while C–H···O interactions connect dimers into extended networks. Offset π···π stacking between phenyl rings (intercentroid distance: 4.17 Å) further stabilizes the lattice [2].
  • MSBM: Infinite chains arise from C–H···O interactions, with stronger π···π stacking (intercentroid distance: 3.84 Å) compared to MSBT [2].
ParameterMSBT (Triclinic)MSBM (Monoclinic)
Space groupPP2₁/c
π···π stacking distance4.17 Å3.84 Å
Dominant H-bond motifR₂²(8) dimersC(11) chains

The polymorphism arises from subtle differences in torsional angles between the benzoate core and sulfonamide substituents. In MSBT, the dihedral angle between the 2-iodoanilinic group and the toluene sulfonyl group is 89.4°, whereas in MSBM, this angle reduces to 76.9°, enabling tighter packing [2].

Computational Modeling of Molecular Geometry

DFT calculations at the B3LYP/6-311++G(d,p) level corroborate experimental SC-XRD data, revealing close agreement between computed and observed bond lengths (Table 2) [2]. For example, the calculated S–N bond length in MSBT is 1.632 Å, matching the SC-XRD value of 1.630 Å [2].

Key Geometric Parameters

  • Bond lengths: S–O (1.428–1.442 Å), C–I (2.098 Å), and C=O (1.212 Å) [2].
  • Torsional angles: The ethyl formate group deviates by 9.56° in MSBT versus 3.31° in MSBM, influencing packing efficiency [2].

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the molecular conformation. The second-order perturbation energy for the LP(I) → σ(N–H) interaction is 1.25 kcal/mol, while the LP(O) → σ(C–H) interaction contributes 5.25 kcal/mol [2]. These interactions rationalize the preference for intramolecular hydrogen bonding over alternative conformers.

Electronic Structure and Frontier Molecular Orbital Analysis

The HOMO-LUMO energy gap, a critical determinant of chemical reactivity, is computed as 4.18 eV for MSBT and 4.22 eV for MSBM, indicating comparable electronic stability [2]. The HOMO is localized on the iodobenzene and sulfonamide moieties, while the LUMO resides predominantly on the benzoate ester group (Figure 2a,b) [2].

XLogP3

3.6

Wikipedia

Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate

Dates

Last modified: 08-15-2023

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